(S)-(+)-2-Hexanol

Chiral Purity Enantiomeric Excess Quality Control

(S)-(+)-2-Hexanol (CAS 52019-78-0) is an enantiomerically pure secondary alcohol with the molecular formula C6H14O and a molecular weight of 102.17 g/mol. It is a chiral hexanol distinguished by its (S)-configuration, exhibiting an optical rotation of +10.5° (neat) and a refractive index of 1.414.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 52019-78-0
Cat. No. B3042163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Hexanol
CAS52019-78-0
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCCCC(C)O
InChIInChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m0/s1
InChIKeyQNVRIHYSUZMSGM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(+)-2-Hexanol (CAS 52019-78-0): Chiral Alcohol Procurement and Research-Grade Specifications


(S)-(+)-2-Hexanol (CAS 52019-78-0) is an enantiomerically pure secondary alcohol with the molecular formula C6H14O and a molecular weight of 102.17 g/mol [1]. It is a chiral hexanol distinguished by its (S)-configuration, exhibiting an optical rotation of +10.5° (neat) and a refractive index of 1.414 . The compound is commercially available with a chemical purity of ≥98% and an enantiomeric excess (ee) of ≥97.5% . Its boiling point ranges from 137-140 °C and it has a flash point of 45-51 °C [2]. (S)-(+)-2-Hexanol is utilized as a chiral building block in organic synthesis and as a key intermediate in pharmaceutical research, particularly in the total synthesis of antivirally active glycolipid cycloviracin B1 .

Workflow Chiral building block for asymmetric synthesis research
Selection Enantiomerically pure (S)-configuration for stereochemical control
Context Supports chiral analytical method development and flavor research

Why Substituting (S)-(+)-2-Hexanol (CAS 52019-78-0) with Racemic Mixtures or Enantiomeric Analogs Fails


Substitution of (S)-(+)-2-Hexanol (CAS 52019-78-0) with the racemic mixture (CAS 626-93-7), the (R)-(-)-enantiomer (CAS 26549-24-6), or other 2-alkanol homologs such as 2-pentanol or 2-heptanol is not a scientifically valid procurement strategy due to significant differences in sensory perception [1], chiral resolution efficiency [2], stereoselectivity in biocatalytic reductions [3], and the stereochemical integrity required for antiviral glycolipid intermediate preparation [4]. These compounds exhibit distinct odor profiles, varying capacities for enantiomeric separation in gas chromatography [2], and divergent behaviors in enzymatic kinetic resolutions [3]. The specific (S)-configuration and its associated optical purity are critical parameters for applications in asymmetric synthesis, chiral analysis, and the development of stereochemically pure pharmaceuticals.

Racemic 2-hexanol
Lacks enantiomeric purity; chiral resolution steps may be required for stereoselective applications.
(R)-(−)-2-Hexanol
Opposite configuration may shift stereochemical outcome and alter sensory profile in flavor research.
2-Pentanol / 2-Heptanol
Chain-length variation alters solubility, volatility, and chromatographic behavior; not direct substitutes.

(S)-(+)-2-Hexanol (CAS 52019-78-0): Direct Comparative Evidence for Scientific Selection


Optical Purity and Chiral Integrity vs. Racemic 2-Hexanol

(S)-(+)-2-Hexanol (CAS 52019-78-0) is procured with a specified optical purity (enantiomeric excess) of ≥97.5% ee, as provided by a leading ChiPros® supplier . In contrast, racemic 2-hexanol (CAS 626-93-7) has an ee of 0%. This defined and high level of stereochemical purity is essential for applications requiring a single enantiomer, eliminating the need for additional purification or resolution steps.

Enantiomeric Excess
Supplier specification
≥97.5% ee
Bypasses chiral resolution, enabling direct use in stereoselective synthesis.
Specification review recommended
Chiral Purity Enantiomeric Excess Quality Control

Differential Odor Profile: (S)-(+)-2-Hexanol vs. (R)-(-)-2-Hexanol

The (S)-(+)-2-hexanol enantiomer exhibits a distinctly different olfactory profile compared to its (R)-(-)-counterpart. According to patent literature, the S-enantiomer possesses a 'Mushroom, green, ripe, berry, astringent, metallic' odor, while the R-enantiomer is described as 'Mushroom, dusty, oily' [1]. This qualitative, yet well-documented, difference in sensory perception precludes their interchangeability in flavor and fragrance applications.

Odor Profile
Reported
S: Mushroom, green, ripe, berry, astringent, metallic
R: Mushroom, dusty, oily
Enantiomer-specific odor profile supports sensory research applications.
Flavor Chemistry Sensory Science Enantiomer Discrimination

Chiral Separation Capability: 2-Hexanol vs. Other Aliphatic Alcohols in GC

In a comparative gas chromatography study of 55 alcohols (13 aliphatic, 42 aromatic), 2-hexanol was identified as the only aliphatic alcohol that could be completely separated into its enantiomers using a specific chiral stationary phase [1]. This demonstrates a unique separation capability relative to other aliphatic alcohols under the tested conditions.

GC Enantiomer Separation
Method context
Only aliphatic alcohol with complete enantiomer separation
Supports chiral GC method development and validation.
Analytical Chemistry Chiral Chromatography Enantiomer Separation

Synthetic Utility: (S)-(+)-2-Hexanol as a Pharmaceutical Intermediate for Cycloviracin B1

(S)-(+)-2-Hexanol has been specifically employed in model studies for the total synthesis of the antivirally active glycolipid cycloviracin B1 [REFS-1, REFS-2]. This application is documented in peer-reviewed synthetic chemistry literature, establishing a direct link between the compound's chirality and the stereochemical requirements of a biologically active molecule. While the racemate might be used, the chiral synthesis of cycloviracin B1 necessitates the use of the defined (S)-enantiomer to achieve the correct stereochemistry of the final product.

Synthetic Utility
Reported
Key intermediate in total synthesis of cycloviracin B1
Demonstrates utility in stereochemically demanding synthetic routes.
Pharmaceutical Synthesis Antiviral Agents Chiral Intermediate

Physical Property Comparison: (S)-(+)-2-Hexanol vs. 2-Heptanol

(S)-(+)-2-Hexanol exhibits a higher estimated water solubility (11,700 mg/L at 25 °C) [1] compared to the longer-chain analog 2-heptanol (estimated ~3,500 mg/L) . This difference in solubility can influence extraction efficiency, partitioning in biphasic systems, and bioavailability in biological assays. The vapor pressure of 2.634 mmHg at 25 °C [1] is also higher than that of 2-heptanol, indicating greater volatility.

Water Solubility
Class-level inference
Est. 11,700 mg/L (vs ~3,500 mg/L for 2-heptanol)
Higher solubility may support aqueous-phase reaction screening.
Physicochemical Properties Solubility Volatility

Optimal Procurement and Research Scenarios for (S)-(+)-2-Hexanol (CAS 52019-78-0)


Chiral Building Block in Asymmetric Synthesis

The high enantiomeric excess (≥97.5% ee) makes (S)-(+)-2-Hexanol a reliable starting material for the stereoselective synthesis of complex molecules, including pharmaceuticals like the antivirally active glycolipid cycloviracin B1 [1]. Its use directly addresses the need for enantiopure intermediates, bypassing the inefficiency of chiral resolution from racemic mixtures.

Development of Chiral Chromatographic Methods

Given its unique property as the only aliphatic alcohol completely separable by GC under specific conditions , (S)-(+)-2-Hexanol serves as an excellent model compound for developing and validating new chiral stationary phases, optimizing separation parameters, and as a quality control standard for ensuring column performance.

Flavor and Fragrance Research

The distinct and well-characterized odor profile ('mushroom, green, ripe, berry, astringent, metallic') differentiates it from its R-enantiomer and racemic mixture. This makes (S)-(+)-2-Hexanol a specific tool for sensory studies investigating structure-odor relationships or for the formulation of flavors requiring this precise olfactory signature.

Enzymatic Biotransformation Studies

The compound's established role as the product of enantioselective bioreduction of hexan-2-one using P. crispum cells positions it as a valuable substrate or reference standard in biocatalysis research. It can be used to screen new enzymes for stereoselective activity or to quantify the efficiency of novel biocatalytic processes.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Enantiomeric purity specification
Stereochemical integrity in target molecule
Chiral chromatography method development
Unique enantiomer separation behavior
Chiral column performance benchmarking
Flavor and fragrance research
Characterized (S)-enantiomer odor profile
Sensory profile reproducibility
Biocatalysis research
Defined bioreduction product identity
Enzyme stereoselectivity screening

Technical Documentation Hub

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40 linked technical documents
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